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Compound of Interest |

Compound Name: 3-chloro-N-ethylpyrazin-2-amine
CAS No.: 53265-30-8
Cat. No.: B1427822
- 7

CAS Number: 53265-30-8 Molecular Formula: CeHsCIN3 Molecular Weight: 157.60 g/mol
IUPAC Name: 3-chloro-N-ethylpyrazin-2-amine[1]

Executive Summary

3-chloro-N-ethylpyrazin-2-amine acts as a pivotal "linchpin” scaffold in modern drug
discovery. Its value lies in the orthogonal reactivity of its functional groups: an electrophilic
chlorine at C-3 susceptible to metal-catalyzed cross-coupling or nucleophilic displacement, and
a secondary amine at C-2 that serves as a directing group or nucleophile. This guide outlines
the physiochemical profile, validated synthesis protocols, and downstream functionalization
strategies for researchers utilizing this scaffold in kinase inhibitor and GPCR ligand design.

Part 1: Physiochemical Profile

Understanding the physical baseline of the scaffold is critical for purification and formulation.
The pyrazine ring's electron-deficiency, combined with the electron-withdrawing chlorine and
electron-donating amine, creates a unique push-pull system.

Table 1: Key Chemical Properties
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Property

Value | Description

Notes

Appearance

Pale yellow to off-white solid

Low-melting point solid; may

appear as an oil if impure.

LogP (Predicted)

~0.79

Moderate lipophilicity;
favorable for CNS penetration

in derivatives.

pKa (Conjugate Acid)

~2.0-25

Weakly basic. Protonation
occurs preferentially at N-1
(para to the amino group) due

to resonance stabilization.

H-Bond Donors

1 (NH)

Critical for hinge-binding in

kinase targets.

H-Bond Acceptors

3 (2 Ring N, 1 Amine N)

Solubility

DMSO, Methanol, DCM, Ethyl

Acetate

Poor solubility in water; soluble

in agueous acid.

1H NMR Diagnostic Signals (CDCIs)

e Pyrazine Ring Protons: Two characteristic doublets (or broad singlets depending on

resolution) in the aromatic region, typically & 7.6 — 8.0 ppm.

e N-Ethyl Group:

o Methylene (-CHz-): Quartet at & ~3.4 ppm.

o Methyl (-CH3): Triplet at d ~1.2 ppm.

« Amine Proton (-NH): Broad singlet, exchangeable with D20, typically 6 5.0 — 6.5 ppm.

Part 2: Synthetic Access

The most robust route to 3-chloro-N-ethylpyrazin-2-amine utilizes Regioselective

Nucleophilic Aromatic Substitution (SnAr) starting from 2,3-dichloropyrazine.
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Mechanism & Selectivity

In 2,3-dichloropyrazine, both chlorine atoms are equivalent. However, upon the addition of the
first equivalent of ethylamine, the resulting aminopyrazine becomes significantly more electron-
rich. This deactivates the ring toward a second substitution, ensuring high selectivity for the
mono-aminated product.

Protocol: Synthesis from 2,3-Dichloropyrazine[2][3]

Reagents: 2,3-Dichloropyrazine (1.0 equiv), Ethylamine (70% ag. or 2.0 M in THF, 2.5 equiv),
Triethylamine (1.5 equiv, optional if excess amine used), Ethanol (Solvent).

o Setup: Charge a round-bottom flask with 2,3-dichloropyrazine dissolved in Ethanol (5
mL/mmol).

» Addition: Cool the solution to 0°C. Add Ethylamine dropwise to control the exotherm.

o Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4—6 hours. Monitor
by TLC (Hexane:EtOAc 4:1) or LCMS.

o Note: If conversion is slow, heat to 50°C. Avoid refluxing initially to prevent bis-substitution.

o Workup: Concentrate the solvent in vacuo. Resuspend the residue in Ethyl Acetate and wash
with water followed by brine.

 Purification: Dry the organic layer over Na2SOa, filter, and concentrate. Purify via silica gel
chromatography (Gradient: 0—20% EtOAc in Hexanes).

* Yield: Typical isolated yields range from 75% to 85%.
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Figure 1: Synthetic workflow for the regioselective mono-amination of 2,3-dichloropyrazine.
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Part 3: Reactivity & Functionalization

This scaffold is a "chemical chameleon," allowing divergent synthesis paths. The chlorine atom
at C-3 is the primary handle for derivatization.

Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

The C-3 chlorine is activated enough for Palladium-catalyzed coupling, though less reactive
than a chloropyridine.

o Catalyst System: Pd(dppf)Clz or Pd(PPhs)4 are standard. XPhos Pd G2 is recommended for
difficult steric cases.

e Conditions: Aryl boronic acid (1.5 equiv), K2COs (3.0 equiv), Dioxane/Water (4:1), 90°C.

o Application: Generates biaryl systems common in kinase inhibitors (e.g., mimicking the
adenine binding mode).

Buchwald-Hartwig Amination (C-N Bond Formation)

Displacing the C-3 chlorine with a second amine yields 2,3-diaminopyrazines.
o Catalyst: Pd2(dba)s with BINAP or BrettPhos.

 Utility: Precursors for pteridines or pyrazino[2,3-b]pyrazines.

Cyclization to Imidazo[1,2-a]pyrazines

The endocyclic nitrogen (N-1) and the exocyclic amine can participate in cyclization reactions
with alpha-haloketones, forming fused bicyclic systems.

3-chloro-N-ethylpyrazin-2-amine

(CORE SCAFFOLD)

Path A: Suzuki Coupling Path B: Buchwald Amination Path C: Cyclization
(Ar-B(OH)2, Pd-Cat) (R-NH2, Pd-Cat) (Alpha-haloketone)
--> 3-Aryl-N-ethylpyrazin-2-amine --> 2,3-Diaminopyrazine --> Imidazo[1,2-a]pyrazine
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Figure 2: Divergent reactivity profile of the 3-chloro-N-ethylpyrazin-2-amine scaffold.

Part 4: Safety & Handling

While specific toxicological data for this derivative is limited, it should be handled with the
rigorous standards applied to halogenated aminopyrazines.

» Hazards (GHS Classification):
o H302: Harmful if swallowed.[1][2][3][4]
o H315/H319: Causes skin and serious eye irritation.[3][4]
o H335: May cause respiratory irritation.[3][4]

o Storage: Store under inert atmosphere (Nitrogen/Argon) at 2—8°C. Protect from light to
prevent slow dechlorination or oxidation.

» Disposal: Halogenated organic waste streams.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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